molecular formula C18H18N2O6S2 B277224 ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

Cat. No. B277224
M. Wt: 422.5 g/mol
InChI Key: VDMXEWWNQWTCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate, also known as EDOET, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate may exert its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and reactive oxygen species (ROS). ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate may also exert its effects by modulating the activity of transcription factors such as nuclear factor-κB (NF-κB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has also been shown to induce apoptosis in cancer cells. Additionally, ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been shown to have antioxidant properties, as it has been shown to scavenge ROS and inhibit lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate in lab experiments is its potential use as an anti-inflammatory and anti-cancer agent. ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has also been shown to have antioxidant properties, which may be useful in studying oxidative stress-related diseases. However, one of the limitations of using ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate in lab experiments is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines.

Future Directions

There are several future directions for the study of ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate. One direction is to further investigate its potential use as an anti-inflammatory and anti-cancer agent. Another direction is to study its potential use in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to determine the mechanism of action of ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate and to investigate its potential toxicity in vivo.

Synthesis Methods

The synthesis of ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate involves the reaction of ethyl 5-ethyl-3-thiophenecarboxylate with 2-(2-oxo-1,2-benzisothiazol-3(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate.

Scientific Research Applications

Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

Molecular Formula

C18H18N2O6S2

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O6S2/c1-3-11-9-13(18(23)26-4-2)16(27-11)19-15(21)10-20-17(22)12-7-5-6-8-14(12)28(20,24)25/h5-9H,3-4,10H2,1-2H3,(H,19,21)

InChI Key

VDMXEWWNQWTCSM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OCC

Origin of Product

United States

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